5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine
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Overview
Description
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine: is a chemical compound with the molecular formula C23H34N2O . It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its unique structural features, which include a heptyl group at position 5 and a 4-(hexyloxy)phenyl group at position 2 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine. Common reagents used in this step include ammonium acetate and acetic acid.
Introduction of the Heptyl Group: The heptyl group can be introduced through an alkylation reaction using heptyl bromide and a suitable base such as potassium carbonate.
Attachment of the 4-(Hexyloxy)phenyl Group: The 4-(hexyloxy)phenyl group can be attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-N-Heptyl-2-[4-(n-hexyloxy)phenyl]-pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in
Properties
CAS No. |
57202-37-6 |
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Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-heptyl-2-(4-hexoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-9-10-12-20-18-24-23(25-19-20)21-13-15-22(16-14-21)26-17-11-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
BHNCKGFFWRYBIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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